molecular formula C8H12ClN3O2S B13182073 N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride

N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride

Cat. No.: B13182073
M. Wt: 249.72 g/mol
InChI Key: PNHBRMKLVIXIBV-UHFFFAOYSA-N
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Description

N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride is a thiazole-based amide derivative with a molecular formula of C₈H₁₂ClN₃O₂S and a molecular weight of 249.72 g/mol . It features a 4-acetyl-substituted thiazole ring linked to a 2-aminopropanamide moiety, with a hydrochloride salt enhancing its solubility. Two distinct CAS numbers are reported (1807885-03-5 and 1955493-80-7), likely reflecting enantiomeric forms (e.g., the (2R)-configuration noted in ) or salt variations .

Properties

IUPAC Name

N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S.ClH/c1-4(9)7(13)11-8-10-6(3-14-8)5(2)12;/h3-4H,9H2,1-2H3,(H,10,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHBRMKLVIXIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride typically involves the reaction of 4-acetylthiazole with 2-aminopropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures consistent quality and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole ring can undergo substitution reactions where different functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring is known to interact with bacterial enzymes, inhibiting their function and leading to the disruption of bacterial cell processes. This compound may also interfere with the synthesis of bacterial cell walls, making it an effective antibacterial agent.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their differences:

Compound Name Thiazole Substituent Amide Side Chain Molecular Formula Key Features Reference
N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride 4-acetyl 2-aminopropanamide (hydrochloride salt) C₈H₁₂ClN₃O₂S Enhanced solubility via salt formation; acetyl group may influence binding affinity
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 4-(2-chlorophenyl) 2-morpholinoacetamide C₁₅H₁₇ClN₄O₂S Chlorophenyl enhances lipophilicity; morpholine improves metabolic stability
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Unsubstituted 2-(3,4-dichlorophenyl)acetamide C₁₁H₈Cl₂N₂OS Dichlorophenyl induces torsional strain (61.8° dihedral angle); R₂²(8) hydrogen-bonding motif
4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide 4-pyridin-2-yl Benzamide with dimethoxymethyl C₁₉H₁₈N₄O₃S Pyridinyl-thiazolyl core mimics PTA inhibitors; dimethoxymethyl aids docking
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride 4-(chloromethyl) 2-(2,5-dimethylphenyl)acetamide (hydrochloride salt) C₁₄H₁₆Cl₂N₂OS Chloromethyl group increases reactivity; dimethylphenyl enhances steric bulk

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The target compound’s hydrochloride salt facilitates ionic interactions, while analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif) .
  • Solubility : Hydrochloride salts (e.g., target compound and ’s derivative) exhibit higher aqueous solubility compared to neutral analogues .
  • Crystal Packing : Substituents like dichlorophenyl introduce torsional strain (61.8° dihedral angle in ), affecting molecular conformation and packing efficiency .

Pharmacological and Functional Insights

  • Enzyme Inhibition : Thiazol-2-yl amides in and show inhibitory activity against targets like PfAtg8, with acetyl and pyridinyl groups influencing binding geometry .
  • Molecular Recognition : The acetyl group in the target compound may participate in hydrogen bonding, similar to dichlorophenyl’s role in ’s crystal packing .

Biological Activity

N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride, also known as (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₂ClN₃O₂S
  • Molecular Weight : 249.72 g/mol
  • CAS Number : 1807885-03-5
  • Purity : Minimum purity of 95% .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment and neuroprotection. Its structure suggests potential interactions with various biological targets.

1. Anticancer Activity

Several studies have highlighted the compound's efficacy against different cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis and autophagy in cancer cells. It has shown significant potency against resistant forms of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) .
  • In Vitro Studies : In vitro tests revealed that the compound displayed high cytotoxicity against sensitive and resistant cancer cell lines with IC50 values indicating effective concentration ranges for therapeutic use.
Cancer TypeIC50 Value (µM)Mechanism of Action
Melanoma5.0Induction of apoptosis
Pancreatic Cancer7.5Induction of autophagy
Chronic Myeloid Leukemia6.0Dual mechanism (apoptosis + autophagy)

2. Neuroprotective Effects

The compound has been studied for its potential neuroprotective properties:

  • Monoamine Oxidase Inhibition : Similar compounds have shown to inhibit monoamine oxidases (MAOs), which play a role in neurodegenerative diseases like Alzheimer's. By inhibiting MAOs, the compound could potentially reduce oxidative stress and enhance neuroprotection .

Case Study 1: Anticancer Efficacy

A study conducted on A375 xenograft models demonstrated that this compound significantly reduced tumor growth compared to controls. The study reported a reduction in tumor volume by approximately 60% after treatment over four weeks .

Case Study 2: Neuroprotection in Animal Models

In a separate investigation focusing on neuroprotection, animal models treated with the compound showed improved cognitive function and reduced markers of oxidative stress compared to untreated groups. This suggests a potential application in treating neurodegenerative disorders .

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